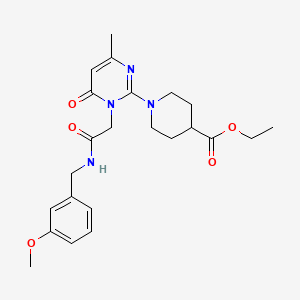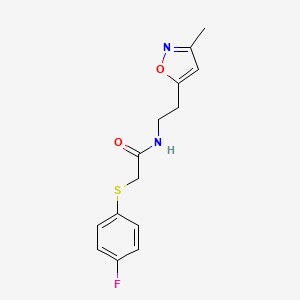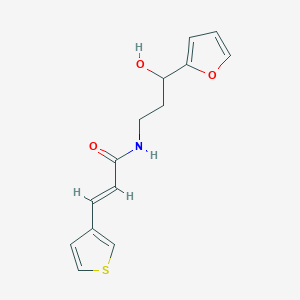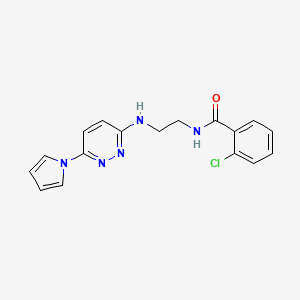
1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea
Vue d'ensemble
Description
1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea, also known as compound A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for a specific protein target, making it a promising candidate for the development of new drugs.
Mécanisme D'action
Compound A works by inhibiting a specific protein target, which is involved in several cellular processes, including cell growth and survival. By inhibiting this protein, 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea A can prevent the growth and proliferation of cancer cells, as well as reduce inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea A are still being studied. However, it has been shown to have a high affinity for its protein target, suggesting that it may be a potent inhibitor. Additionally, it has been shown to have low toxicity in animal studies, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea A in lab experiments is its high affinity for its protein target, which allows for more precise and targeted inhibition. Additionally, its low toxicity makes it a safer alternative to other inhibitors. However, one limitation is that its synthesis is complex and time-consuming, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for the study of 1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea A. One potential direction is the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to fully understand its biochemical and physiological effects, as well as its potential for use in the treatment of cancer and inflammatory diseases. Finally, more research is needed to optimize its synthesis and improve its availability for research purposes.
Applications De Recherche Scientifique
Compound A has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-[2-(6-oxo-1H-pyridazin-3-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-11-6-7-12(10-14(11)19)20-18(25)21-15-5-3-2-4-13(15)16-8-9-17(24)23-22-16/h2-10H,1H3,(H,23,24)(H2,20,21,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERDHUGXJHBJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2C3=NNC(=O)C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)acetamide](/img/structure/B3405743.png)
![N-(2-fluorophenyl)-2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]acetamide](/img/structure/B3405744.png)
![3-(2-chlorophenyl)-5-methyl-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-4-carboxamide](/img/structure/B3405752.png)
![(2-Fluorophenyl)(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B3405757.png)
![N-(4-bromo-2-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3405762.png)






